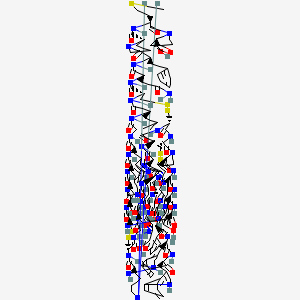
885323-98-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 885323-98-8 is known as β-Amyloid (11-22). It is a peptide fragment of β-Amyloid, which is the primary component of amyloid plaques found in the brains of patients with Alzheimer’s Disease. Alzheimer’s Disease is the most common neurodegenerative disease, affecting approximately 10% of the population over 60 years old .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (11-22) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of β-Amyloid (11-22) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity level .
Chemical Reactions Analysis
Types of Reactions: β-Amyloid (11-22) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Scientific Research Applications
β-Amyloid (11-22) has several scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.
Biology: It is used in research on protein aggregation and misfolding, particularly in the context of neurodegenerative diseases.
Medicine: It is used in the development of diagnostic tools and therapeutic strategies for Alzheimer’s Disease.
Industry: It is used in the production of research reagents and as a standard for analytical techniques.
Mechanism of Action
The mechanism by which β-Amyloid (11-22) exerts its effects involves its interaction with cellular membranes and proteins. It is believed to disrupt cellular function by forming aggregates that interfere with normal cellular processes. The molecular targets include membrane receptors and enzymes involved in cellular signaling pathways. The pathways involved include those related to oxidative stress, inflammation, and apoptosis .
Comparison with Similar Compounds
- β-Amyloid (1-37)
- β-Amyloid (18-28)
- β-Amyloid (1-17)
- β-Amyloid (1-40)
- β-Amyloid (10-20)
- β-Amyloid (1-15)
- β-Amyloid (33-40)
- β-Amyloid (12-20)
- β-Amyloid (35-42)
Comparison: β-Amyloid (11-22) is unique in its specific sequence and its role in forming amyloid plaques. While other β-Amyloid fragments also contribute to plaque formation, β-Amyloid (11-22) is particularly useful in research due to its intermediate length, making it easier to study its aggregation properties and interactions with other molecules .
Properties
CAS No. |
885323-98-8 |
|---|---|
Molecular Formula |
C₇₀H₁₀₂N₁₈O₁₈ |
Molecular Weight |
1483.67 |
sequence |
One Letter Code: EVHHQKLVFFAE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














